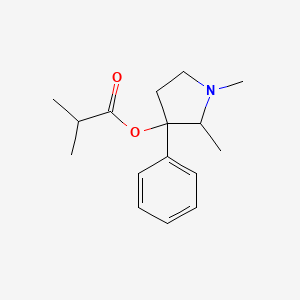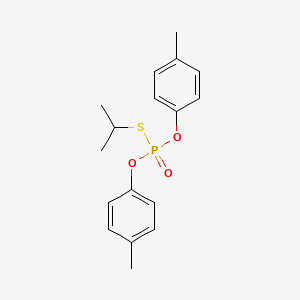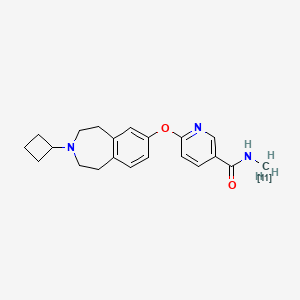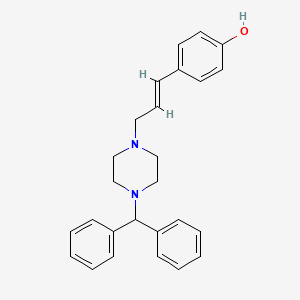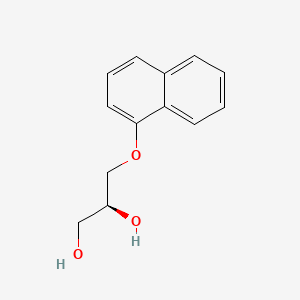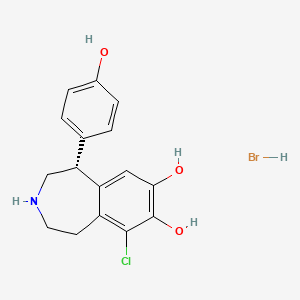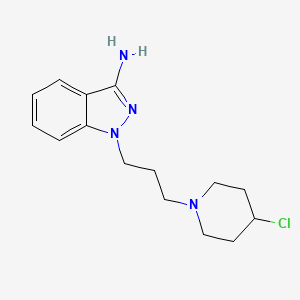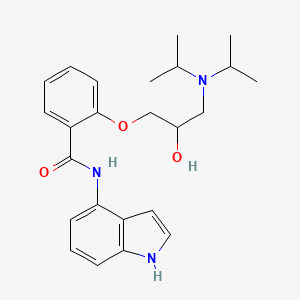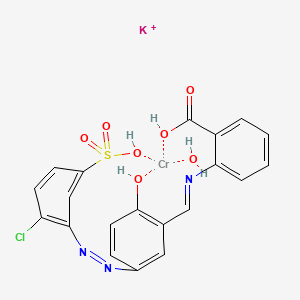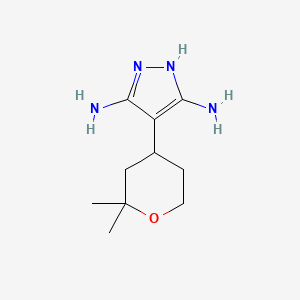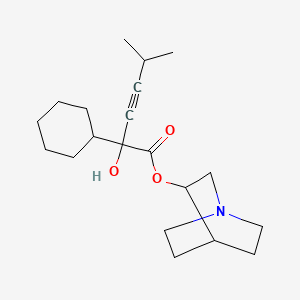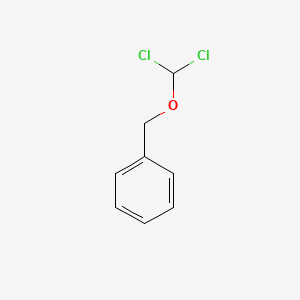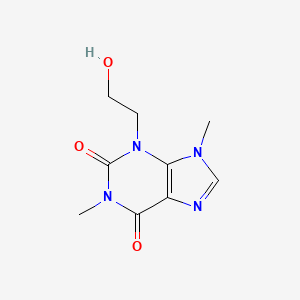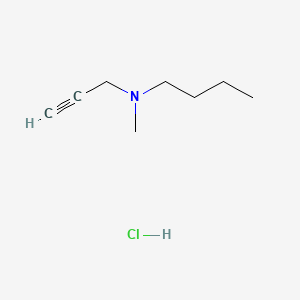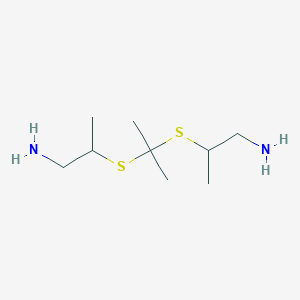
2,2'-Isopropylidenedithiobis(1-propylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Isopropylidenedithiobis(1-propylamine) is an organic compound that belongs to the class of amines It is characterized by the presence of two propylamine groups connected by a sulfur-containing isopropylidene bridge
準備方法
The synthesis of 2,2’-Isopropylidenedithiobis(1-propylamine) typically involves the reaction of propylamine with a sulfur-containing reagent under controlled conditions. One common method involves the use of isopropylidene dichloride and sodium sulfide as starting materials. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
化学反応の分析
2,2’-Isopropylidenedithiobis(1-propylamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Reduction reactions can convert the compound into its corresponding thiol or disulfide derivatives. Substitution reactions involve the replacement of one or more hydrogen atoms in the propylamine groups with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
科学的研究の応用
2,2’-Isopropylidenedithiobis(1-propylamine) has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, as its unique structure allows for the encapsulation and controlled release of therapeutic agents. In industry, it is used as a stabilizer for polymers and as a corrosion inhibitor in metalworking fluids.
作用機序
The mechanism of action of 2,2’-Isopropylidenedithiobis(1-propylamine) involves its interaction with cellular membranes and proteins. The sulfur-containing isopropylidene bridge allows the compound to form strong interactions with thiol groups in proteins, leading to the disruption of protein function. This can result in the inhibition of bacterial growth or the stabilization of polymer structures. The compound’s ability to form disulfide bonds also plays a role in its mechanism of action, as these bonds can stabilize the structure of proteins and other macromolecules.
類似化合物との比較
2,2’-Isopropylidenedithiobis(1-propylamine) can be compared to other sulfur-containing amines, such as 2,2’-dithiobis(1-propylamine) and 2,2’-thiodiethanol. While all these compounds contain sulfur atoms and amine groups, 2,2’-Isopropylidenedithiobis(1-propylamine) is unique due to the presence of the isopropylidene bridge, which imparts distinct chemical and physical properties. For example, the isopropylidene bridge increases the compound’s stability and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
91485-90-4 |
|---|---|
分子式 |
C9H22N2S2 |
分子量 |
222.4 g/mol |
IUPAC名 |
2-[2-(1-aminopropan-2-ylsulfanyl)propan-2-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C9H22N2S2/c1-7(5-10)12-9(3,4)13-8(2)6-11/h7-8H,5-6,10-11H2,1-4H3 |
InChIキー |
BKQDFCKQIQWHMV-UHFFFAOYSA-N |
正規SMILES |
CC(CN)SC(C)(C)SC(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


